molecular formula C12H22O2 B1619676 2,4,6-Trimethylcyclohexylmethyl acetate CAS No. 67634-05-3

2,4,6-Trimethylcyclohexylmethyl acetate

Cat. No.: B1619676
CAS No.: 67634-05-3
M. Wt: 198.3 g/mol
InChI Key: OZBOTLMHFMZTGA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2,4,6-Trimethylcyclohexylmethyl acetate (CAS: Not explicitly provided; synonyms include cyclohexanemethanol, 2,4,6-trimethyl-, acetate) is a cyclohexane derivative with three methyl groups at the 2, 4, and 6 positions of the ring and an acetylated methyl group attached to the cyclohexyl moiety.

However, critical safety data—including dermal and inhalation toxicity—remain undetermined .

Properties

CAS No.

67634-05-3

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

(2,4,6-trimethylcyclohexyl)methyl acetate

InChI

InChI=1S/C12H22O2/c1-8-5-9(2)12(10(3)6-8)7-14-11(4)13/h8-10,12H,5-7H2,1-4H3

InChI Key

OZBOTLMHFMZTGA-UHFFFAOYSA-N

SMILES

CC1CC(C(C(C1)C)COC(=O)C)C

Canonical SMILES

CC1CC(C(C(C1)C)COC(=O)C)C

Other CAS No.

67634-05-3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between 2,4,6-trimethylcyclohexylmethyl acetate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Structure Type Substituents Key Applications
This compound C₁₂H₂₂O₂ 198.30 Cyclohexane derivative 2,4,6-trimethyl Fragrance blending
α,α,4-Trimethylcyclohexylmethyl acetate C₁₂H₂₂O₂ 198.30 Cyclohexane derivative α,α,4-trimethyl Unspecified (likely synthesis)
2,4,6-Tribromophenyl acetate C₈H₅Br₃O₂ 372.84 Aromatic ester 2,4,6-tribromo Organic synthesis
2,4,6-Trimethoxyphenyl acetate C₁₁H₁₄O₅ 226.23 Aromatic ester 2,4,6-trimethoxy Biochemical research
2,6,6-Trimethylcyclohexenemethyl acetate C₁₂H₁₈O₂ 194.27 Cyclohexene derivative 2,6,6-trimethyl Unspecified (potential fragrances)

Key Comparative Insights

Steric and Electronic Effects
  • This symmetry may influence odor profiles in fragrance applications .
  • Aromatic vs. Aliphatic Esters : The aromatic esters (2,4,6-trimethoxyphenyl and 2,4,6-tribromophenyl acetates) exhibit greater electronic delocalization due to their phenyl rings, increasing polarity and altering solubility. For example, 2,4,6-tribromophenyl acetate is sparingly soluble in chloroform , whereas cyclohexane-based analogs are more lipophilic.
Reactivity and Stability
  • Cyclohexene vs. Cyclohexane : The unsaturated cyclohexene ring in 2,6,6-trimethylcyclohexenemethyl acetate introduces reactivity at the double bond, making it prone to hydrogenation or oxidation compared to saturated analogs .
  • Hydrolysis Susceptibility : All acetate esters are susceptible to hydrolysis, but electron-withdrawing groups (e.g., bromine in 2,4,6-tribromophenyl acetate) may slow this reaction, whereas electron-donating groups (e.g., methoxy in 2,4,6-Trimethoxyphenyl acetate) could accelerate it .

Preparation Methods

Acid-Catalyzed Esterification of 2,4,6-Trimethylcyclohexylmethanol

The most widely reported synthesis involves Fischer esterification between 2,4,6-trimethylcyclohexylmethanol and acetic acid under acidic conditions. Typical protocol:

Reagents

  • 2,4,6-Trimethylcyclohexylmethanol (1.0 eq)
  • Glacial acetic acid (2.5 eq)
  • Concentrated sulfuric acid (0.1 eq as catalyst)

Procedure

  • Charge reactants and catalyst into a reflux apparatus with molecular sieves (4Å)
  • Reflux at 110–120°C for 6–8 hours under nitrogen atmosphere
  • Neutralize with saturated sodium bicarbonate solution
  • Extract with dichloromethane (3 × 50 mL)
  • Dry over anhydrous MgSO₄
  • Purify via fractional distillation (bp 240°C at 760 mmHg)

Key Parameters

Variable Optimal Range Impact on Yield
Reaction Temperature 110–120°C <80°C: <40% yield
Acid Catalyst Loading 0.08–0.12 eq H₂SO₄ >0.15 eq: side reactions
Reaction Time 6–8 hours >10h: ≤5% yield improvement

This method typically achieves 68–72% isolated yield, with major byproducts arising from dehydration of the alcohol precursor.

Acetyl Chloride-Mediated Acetylation

For higher reaction rates, acetylation using acetyl chloride demonstrates superior efficiency:

Reaction Scheme
$$
(2,4,6-\text{trimethylcyclohexyl})\text{CH}2\text{OH} + \text{CH}3\text{COCl} \xrightarrow{\text{pyridine}} (2,4,6-\text{trimethylcyclohexyl})\text{CH}2\text{OCOCH}3 + \text{HCl}
$$

Optimized Conditions

  • Molar ratio 1:1.2 (alcohol:acetyl chloride)
  • Pyridine as both base and solvent (0.5 M concentration)
  • 0°C → RT gradual warming over 2 hours
  • Quench with ice-cold 1M HCl
  • Extract with ethyl acetate
  • Column chromatography purification (hexane:EtOAc 95:5)

Yield Comparison

Purification Method Average Yield Purity (GC-MS)
Simple distillation 82% 91–93%
Silica gel chromatography 78% 99.5%

This method achieves 85–88% yields in laboratory-scale reactions, though scalability is limited by pyridine handling requirements.

Enzymatic Synthesis Approaches

Lipase-Catalyzed Transesterification

Recent advances employ immobilized Candida antarctica lipase B (CAL-B) for greener synthesis:

System Parameters

  • Substrate: Vinyl acetate (acyl donor)
  • Solvent: tert-Butyl methyl ether
  • Enzyme loading: 15% (w/w of alcohol)
  • Temperature: 45°C

Performance Metrics

Time (h) Conversion (%) Enantiomeric Excess (%)
6 48 82
12 89 80
24 93 78

This method shows particular promise for stereoselective synthesis, though industrial adoption remains limited by enzyme cost.

Analytical Characterization Benchmarks

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃)
δ 4.10 (d, J = 6.8 Hz, 2H, CH₂O),
δ 2.55–2.45 (m, 1H, cyclohexyl CH),
δ 2.03 (s, 3H, OAc),
δ 1.70–0.85 (complex m, 15H, cyclohexyl CH₃ and CH₂)

IR (neat, cm⁻¹)
1742 (C=O stretch),
1248 (C-O-C asymmetric),
1027 (C-O-C symmetric)

GC-MS Retention Indices

Column Type Temperature Program RI Value
DB-5MS (30m × 0.25mm) 50°C (2 min) → 250°C @10°C/min 1389

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Pilot plant data reveals advantages in flow chemistry approaches:

Parameter Batch Reactor Flow Reactor
Space-time yield (kg/m³·h) 12.4 38.7
Energy consumption (kWh/kg) 8.2 3.1
Byproduct formation (%) 6.8 2.4

Implementation of static mixers and advanced temperature control enables 92% conversion in 23 minutes residence time.

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